

4-Methoxy-2-nitroaniline molecular structure and formula

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Compound of Interest

Compound Name: 4-Methoxy-2-nitroaniline

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An In-depth Technical Guide to 4-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Methoxy-2-nitroaniline**, a key chemical intermediate in the pharmaceutical and dye industries. It covers its molecular structure, physicochemical properties, synthesis protocols, and safety information, presented for a scientific audience.

Core Molecular and Physical Data

4-Methoxy-2-nitroaniline, also known as 2-Nitro-p-anisidine or 4-Amino-3-nitroanisole, is a substituted aniline.^[1] Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and an amino group (-NH₂).^[2] The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group defines its chemical reactivity and utility as a precursor in organic synthesis.^[2]

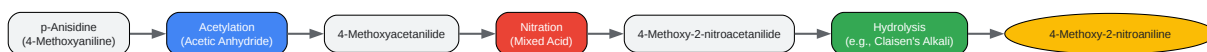
The key physicochemical properties of **4-Methoxy-2-nitroaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1][3][4]
Molecular Weight	168.15 g/mol	[1][3]
CAS Number	96-96-8	[3][5]
Appearance	Orange to red crystalline powder	[6][7]
Melting Point	123-127 °C	[6][7][8]
IUPAC Name	4-methoxy-2-nitroaniline	[1]
Synonyms	2-Nitro-p-anisidine, 4-Amino-3-nitroanisole, Fast Bordeaux GP Base	[1][3][5]
SMILES String	COc1ccc(N)c(c1)--INVALID-LINK--=O	[8]
InChI Key	QFMJFXFXQAFGBO-UHFFFAOYSA-N	[2][8]

Molecular Structure and Synthesis Workflow Visualization

Visual representations of the molecular structure and a common synthesis pathway are provided below using the DOT language.

Caption: 2D molecular structure of **4-Methoxy-2-nitroaniline**.



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Caption: Common multi-step synthesis workflow for **4-Methoxy-2-nitroaniline**.

Experimental Protocols: Synthesis

The synthesis of **4-Methoxy-2-nitroaniline** is a critical process for its application as an intermediate. Direct nitration of p-anisidine is challenging due to the formation of multiple isomers.^[2] A more controlled and widely cited method involves a three-step process starting from p-anisidine, as detailed below.^{[2][9][10]}

This protocol is based on established procedures that offer good regioselectivity and yield.^{[2][9]}

Step A: Acetylation of p-Anisidine to 2-Nitro-4-methoxyacetanilide^[9]

- **Dissolution:** In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine in 300 ml of glacial acetic acid and 217 ml of water.
- **Cooling:** Start stirring and add 350 g of ice to the solution.
- **Acetylation:** When the temperature reaches 0–5 °C, add 103 ml (1.1 moles) of acetic anhydride all at once with rapid stirring.
- **Precipitation & Isolation:** The acetylated product, 4-methoxyacetanilide, will precipitate. This intermediate is then carried forward to the nitration step.

Step B: Nitration of 4-Methoxyacetanilide^[9]

- The 4-methoxyacetanilide intermediate from the previous step is subjected to nitration. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
- The acetyl group provides steric hindrance, directing the nitration primarily to the position ortho to the amino group, yielding 4-methoxy-2-nitroacetanilide.^[2]
- The product is isolated as yellow crystals after chilling the solution.^[9]

Step C: Hydrolysis of 2-Nitro-4-methoxyacetanilide^[9]

- **Reaction Mixture:** Prepare a mixture of 160 g of 2-nitro-4-methoxyacetanilide and 250 ml of cold Claisen's alkali (prepared by dissolving 88 g of potassium hydroxide in 63 ml of water, cooling, and diluting to 250 ml with methanol).

- Heating: Stir and warm the mixture in a 2-liter beaker on a steam bath for 15 minutes. The mixture will first liquefy and then form a thick, red paste.
- Digestion: Add 250 ml of hot water, stir, and digest on the steam bath for an additional 30 minutes.
- Isolation: Cool the mixture in an ice bath. The red crystalline product, **4-Methoxy-2-nitroaniline**, will precipitate.
- Purification: Collect the crystals by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be recrystallized from 95% ethanol if further purification is needed.[\[9\]](#)

An alternative method has been developed to improve reaction conditions.

- Reaction Setup: Dissolve N-benzenesulfonyl-4-methoxyaniline (0.2 mol) in 200 mL of 1,2-dichloroethane.
- Reagent Addition: Add pyridine (0.3 mol) and copper nitrate trihydrate (0.3 mol) to the solution.
- Nitration: Heat the reaction system to 95°C-105°C for 12 hours, monitoring the reaction progress with LCMS and HPLC.
- Workup: After the reaction is complete, pour the solution into ice water and adjust the pH to 6. Extract the aqueous layer three times with 1,2-dichloroethane.
- Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-benzenesulfonyl-**4-methoxy-2-nitroaniline**. This intermediate is then hydrolyzed to yield the final product.[\[11\]](#)

Applications in Industry

4-Methoxy-2-nitroaniline serves as a crucial building block in several industrial processes:

- Dye and Pigment Synthesis: It is a precursor for producing various azo dyes and pigments, often sold under names like Fast Bordeaux GP Base.[\[2\]](#)[\[3\]](#)[\[5\]](#)

- Pharmaceutical Manufacturing: The compound is an important intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the proton pump inhibitor omeprazole.[2][5]

Safety and Handling

4-Methoxy-2-nitroaniline is a hazardous substance and must be handled with appropriate precautions.

- Toxicity: It is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1][6][8] There is a danger of cumulative effects.[12]
- Personal Protective Equipment (PPE): Use in a well-ventilated area or with an appropriate exhaust system is mandatory.[13] Wear suitable protective clothing, gloves, and eye/face protection.[13][14]
- Handling: Avoid generating dust.[12] Wash hands and any exposed skin thoroughly after handling.[13]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong acids and oxidizing agents.[13][14]
- Environmental Hazards: The substance is harmful to aquatic life with long-lasting effects.[6] [13] Avoid release into the environment.[13]

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